molecular formula C10H7ClO2 B1362478 6-Chloro-2H-chromene-3-carbaldehyde CAS No. 57544-34-0

6-Chloro-2H-chromene-3-carbaldehyde

Cat. No. B1362478
CAS RN: 57544-34-0
M. Wt: 194.61 g/mol
InChI Key: VCRXKYYFRXENHC-UHFFFAOYSA-N
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Description

6-Chloro-2H-chromene-3-carbaldehyde is a unique chemical compound with the empirical formula C10H7ClO2 . It has a molecular weight of 194.61 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2H-chromene-3-carbaldehyde can be represented by the SMILES string Clc1ccc2OCC(C=O)=Cc2c1 . This representation provides a way to visualize the compound’s structure.


Physical And Chemical Properties Analysis

6-Chloro-2H-chromene-3-carbaldehyde has a molecular weight of 194.61 . It is a solid compound . The InChI code for this compound is 1S/C10H7ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-5H,6H2 .

Scientific Research Applications

Antimicrobial Activity

Chromenes have been identified to exhibit significant antimicrobial effects against various drug-resistant strains of bacteria such as Staphylococcus aureus. While specific data on 6-Chloro-2H-chromene-3-carbaldehyde is not readily available, its structural similarity to other chromenes suggests potential in this field .

Biological Scaffold

The chromene scaffold is versatile and biologically attractive, often used in multi-component condensation reactions to create compounds with potential biological activities. The 2H/4H-Chromene structure serves as a key intermediate in synthesizing various pharmacologically active molecules .

Synthesis of Novel Derivatives

Chromene derivatives are synthesized for various applications, including medicinal chemistry. For instance, novel 2H-Chromene derivatives have been prepared using microwave-assisted synthesis, indicating the potential for 6-Chloro-2H-chromene-3-carbaldehyde to be used in similar synthetic processes .

Antioxidant Potential

Coumarinyl chalcones derived from chromenes have shown significant antioxidant potential. This suggests that derivatives of 6-Chloro-2H-chromene-3-carbaldehyde could also be explored for their antioxidant properties .

Heterocyclic Chemistry

Chromenes are pivotal in the synthesis of new heterocycles, which are crucial in developing therapeutic agents. The reactivity of the carbaldehyde group in 6-Chloro-2H-chromene-3-carbaldehyde could be utilized in creating novel heterocyclic compounds .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More specific safety and hazard information may be found in the product’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

6-chloro-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRXKYYFRXENHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206176
Record name 2H-1-Benzopyran-3-carboxaldehyde, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57544-34-0
Record name 6-Chloro-2H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57544-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057544340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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